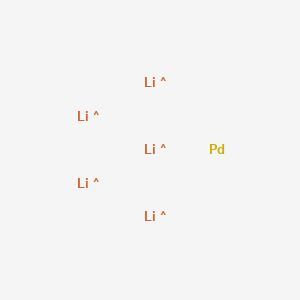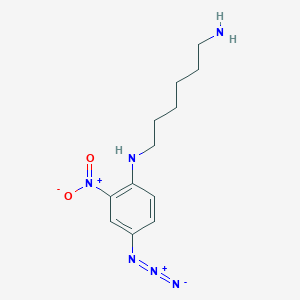
CID 71371682
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Identifier (CID) 71371682 is a unique chemical entity with significant applications in various fields
Vorbereitungsmethoden
The synthesis of CID 71371682 involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain high-purity samples suitable for various applications.
Analyse Chemischer Reaktionen
CID 71371682 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
CID 71371682 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.
Wirkmechanismus
The mechanism of action of CID 71371682 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
CID 71371682 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Reactivity: The reactivity of this compound compared to similar compounds in various chemical reactions.
Applications: The specific applications and uses of this compound compared to other similar compounds.
List of Similar Compounds: Similar compounds may include those with related chemical structures or functional groups, such as other derivatives of the same chemical family.
Eigenschaften
CAS-Nummer |
64544-43-0 |
|---|---|
Molekularformel |
Li5Pd |
Molekulargewicht |
141.3 g/mol |
InChI |
InChI=1S/5Li.Pd |
InChI-Schlüssel |
XVCJUSNTKDMPOR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].[Li].[Li].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)




